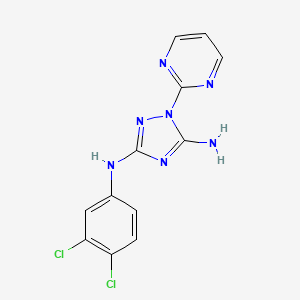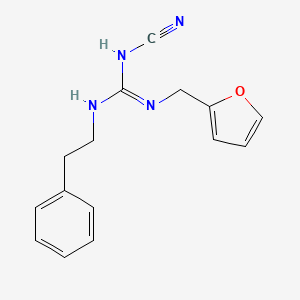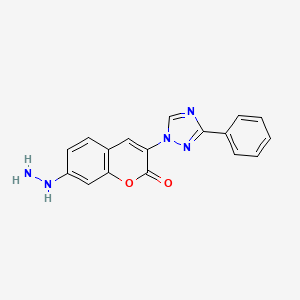
7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydrazinyl group at the 7th position and a 3-phenyl-1,2,4-triazol-1-yl group at the 3rd position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one typically involves the following steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid.
-
Introduction of the Hydrazinyl Group: : The hydrazinyl group can be introduced by reacting the chromen-2-one derivative with hydrazine hydrate under reflux conditions. This step typically requires a solvent such as ethanol or methanol.
-
Formation of the 3-Phenyl-1,2,4-Triazol-1-yl Group: : The final step involves the formation of the 3-phenyl-1,2,4-triazol-1-yl group through a cyclization reaction. This can be achieved by reacting the hydrazinyl-substituted chromen-2-one with phenyl isothiocyanate followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
-
Reduction: : Reduction reactions can target the triazole ring or the chromen-2-one core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Azo Derivatives: Formed through oxidation of the hydrazinyl group.
Dihydro Derivatives: Formed through reduction of the chromen-2-one core.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mecanismo De Acción
The mechanism of action of 7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzyme active sites, while the triazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Similar structure but with an amino group instead of a hydrazinyl group.
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Lacks the hydrazinyl group, affecting its reactivity and biological activity.
7-Hydrazinyl-2H-chromen-2-one: Lacks the triazole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the hydrazinyl group and the 3-phenyl-1,2,4-triazol-1-yl group in 7-Hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one provides a unique combination of reactivity and biological activity. This dual functionality allows for a wide range of chemical reactions and potential therapeutic applications, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
7-hydrazinyl-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-20-13-7-6-12-8-14(17(23)24-15(12)9-13)22-10-19-16(21-22)11-4-2-1-3-5-11/h1-10,20H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSIPPATDCHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)C3=CC4=C(C=C(C=C4)NN)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)
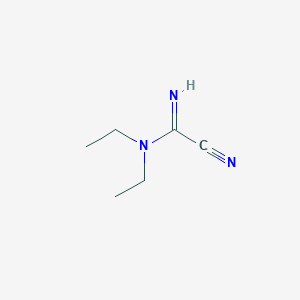
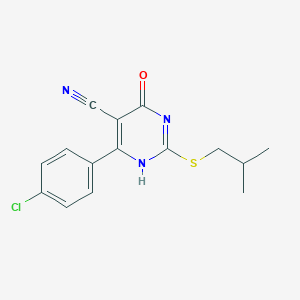
![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)
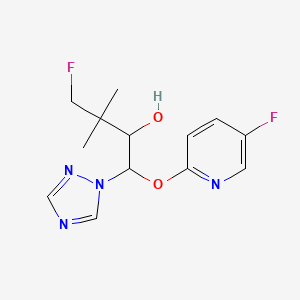
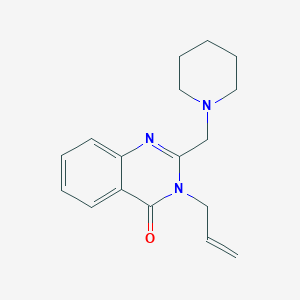
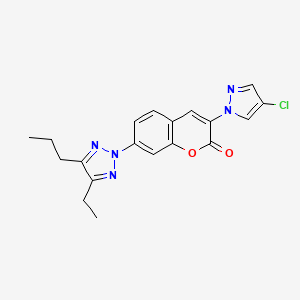
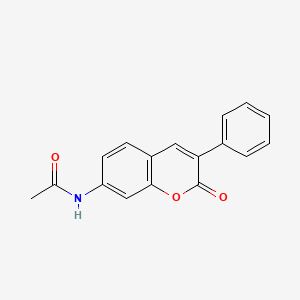
![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)
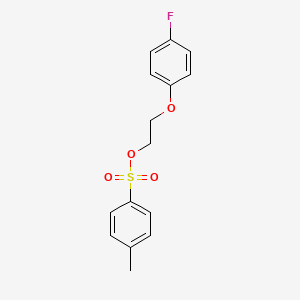
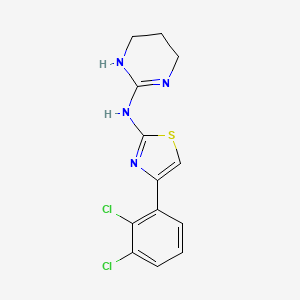
![3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)
